Phénanthroquinones
Phenanthraquinones are a class of organic compounds characterized by their molecular structure, which includes a phenanthrene ring fused to a quinone group. These compounds exhibit significant chemical reactivity due to the presence of multiple conjugated double bonds and electron-donating or accepting groups. They find applications in various fields such as pharmaceuticals, dyes, and pigments, owing to their distinctive properties.
Phenanthraquinones are often synthesized through oxidizing procedures that introduce a quinone moiety into the phenanthrene ring system. The resulting compounds display varying degrees of acidity, reducing ability, and photostability, making them useful in diverse industries. For example, certain phenanthraquinone derivatives have been employed as photosensitizers and antioxidants in medical applications.
In addition to their chemical versatility, these compounds also possess interesting optical properties, which are attributed to the electronic transitions within their conjugated systems. This makes them valuable for use in sensors and other optoelectronic devices. Overall, phenanthraquinones represent a diverse group of molecules with wide-ranging potential across multiple sectors due to their unique structural features and functional groups.

Structure | Nom chimique | CAS | Le MF |
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2,7-Diiodophenanthrenequinone | 16218-32-9 | C14H6O2I2 |
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2-nitrophenanthrene-9,10-dione | 604-95-5 | C14H7NO4 |
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Murayaquinone | 100843-91-2 | C19H16O5 |
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4-fluorophenanthrene-9,10-dione | 5950-81-2 | C14H7O2F |
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2-chlorophenanthrene-9,10-dione | 56961-98-9 | C14H7O2Cl |
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2-Bromophenanthrene-9,10-dione | 53622-33-6 | C14H7O2Br |
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9,10-Phenanthrenedione,2-fluoro- | 1496-13-5 | C14H7O2F |
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5,6-Chrysenedione | 2051-10-7 | C18H10O2 |
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9,10-Phenanthrenedione,2-iodo- | 16218-31-8 | C14H7IO2 |
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9,10-Phenanthrenequinone | 84-11-7 | C14H8O2 |
Littérature connexe
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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